![molecular formula C23H18FN5O2S B2956031 N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide CAS No. 881547-83-7](/img/structure/B2956031.png)
N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazoloquinoxaline ring, and a benzenesulfonamide group .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves reacting a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure due to the presence of the triazoloquinoxaline and benzenesulfonamide groups .科学的研究の応用
Anticancer Activity
A study involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their structural requirements essential for anticancer activity. Compounds were evaluated against human neuroblastoma and human colon carcinoma cell lines, with some displaying significant cytotoxicity, indicating potential as anticancer agents (B. N. Reddy et al., 2015).
Antidepressant and Receptor Antagonism
Research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as rapid-acting antidepressant agents. These compounds demonstrated affinity for adenosine A1 and A2 receptors, suggesting their therapeutic potential as novel antidepressants (R. Sarges et al., 1990).
Antibacterial and Antifungal Activities
A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties explored their antimicrobial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, as well as a yeast-like fungus, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).
Synthesis and Molecular Design
Efficient synthetic strategies for compounds related to the chemical structure of interest have been explored. These studies not only provide insights into the chemical synthesis of complex molecules but also lay the groundwork for further pharmacological exploration (Walid Fathalla, 2015).
Antimicrobial Agents
Compounds incorporating the quinoxaline moiety have been evaluated for their antimicrobial properties. Novel synthesis and screening of these derivatives have led to the identification of potent antibacterial agents, which could be valuable in the development of new antibiotics (M. Badran et al., 2003).
将来の方向性
The future research directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. This could include testing its potential as an antiviral or antimicrobial agent, studying its physical and chemical properties, and investigating its safety and potential hazards .
作用機序
Target of Action
Similar compounds have been found to exhibit antiviral and antimicrobial activities , and some derivatives have shown inhibitory activities towards c-Met/VEGFR-2 kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a way that inhibits their function . For instance, some derivatives have been found to inhibit the growth of cancer cells by interacting with c-Met and VEGFR-2 .
Biochemical Pathways
For instance, some derivatives have been found to inhibit the growth of cancer cells by affecting the intracellular c-Met signaling .
Pharmacokinetics
The design and synthesis of similar compounds often aim to optimize these properties to improve bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxicity at certain concentrations . Some derivatives have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .
生化学分析
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some triazoloquinoxalines have been found to intercalate with DNA, suggesting that they may interact with DNA and RNA molecules .
Cellular Effects
Related compounds have shown promising antiproliferative activities against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-15-7-13-18(14-8-15)32(30,31)28(2)22-23-27-26-21(16-9-11-17(24)12-10-16)29(23)20-6-4-3-5-19(20)25-22/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZRWAVRCDBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
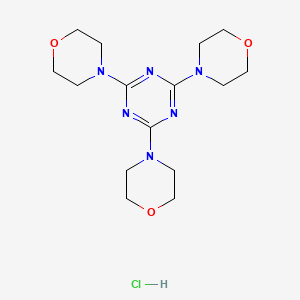
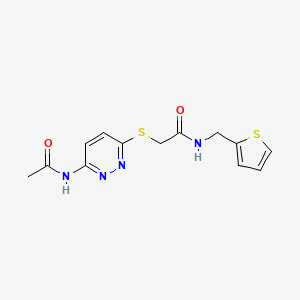
![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)
![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)
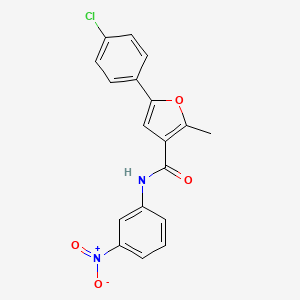
![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)
![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)
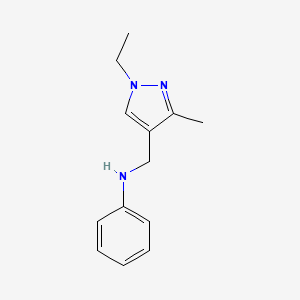
![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)
![4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955965.png)
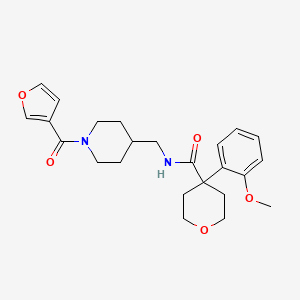
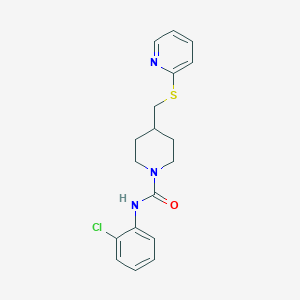
![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)
